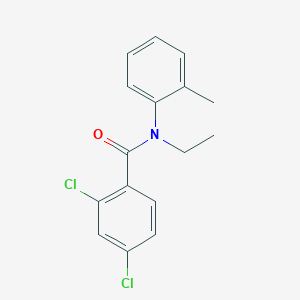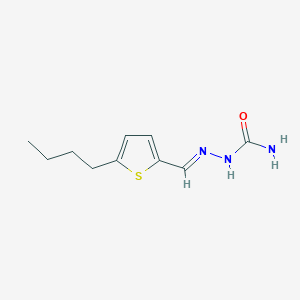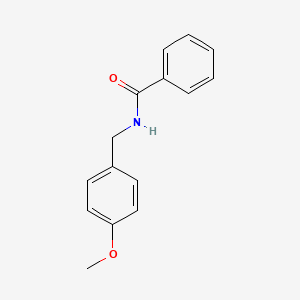
2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide
Übersicht
Beschreibung
2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide, also known as TMB or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in cancer cells, making it an attractive target for cancer therapies.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide involves binding to the hydrophobic groove of BCL-2, which prevents the protein from inhibiting apoptosis. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in cell death. 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have high selectivity for BCL-2 over other members of the BCL-2 family, such as BCL-XL and MCL-1.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to enhance the immune response to cancer by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment. 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to have minimal toxicity in normal cells, which is likely due to the high selectivity for BCL-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide is its high selectivity for BCL-2, which makes it an attractive target for cancer therapies. In addition, 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, which is important for reducing side effects in patients. However, one limitation of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide is that it may not be effective in all types of cancer, as some cancer cells may have alternative mechanisms for inhibiting apoptosis.
Zukünftige Richtungen
There are several future directions for the development of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide and other BCL-2 inhibitors. One area of research is the identification of biomarkers that can predict response to BCL-2 inhibitors, which could help to personalize cancer treatment. Another area of research is the development of combination therapies that can enhance the efficacy of BCL-2 inhibitors, such as immunotherapy or other targeted therapies. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide and other BCL-2 inhibitors in different types of cancer.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma. In vitro and in vivo studies have shown that 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide induces apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic protein BCL-2. 2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-11-14(2)17(15(3)12-13)21(19,20)18-10-9-16-7-5-4-6-8-16/h4-8,11-12,18H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITXZBKBQXCNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-N-phenethyl-1-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B3844701.png)
![1-{4-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844706.png)

![2-[(4-iodo-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3844727.png)


![2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B3844745.png)
![diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]diacetate](/img/structure/B3844752.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3844768.png)

![3-bromo-9-[2-(vinyloxy)ethyl]-9H-carbazole](/img/structure/B3844791.png)
![1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B3844795.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B3844798.png)